

Epetirimod: A Technical Guide to its Chemical Synthesis and Structure

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Compound of Interest		
Compound Name:	Epetirimod	
Cat. No.:	B1671474	Get Quote

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Abstract

Epetirimod, also known by the synonym S-30563, is a potent small molecule immunomodulator belonging to the imidazo[4,5-c][1]naphthyridin-4-amine class. It functions as a Toll-like receptor 7 (TLR7) agonist, leading to the induction of various cytokines and subsequent activation of the innate and adaptive immune systems. This technical guide provides a detailed overview of the chemical structure of **Epetirimod**, a comprehensive methodology for its chemical synthesis adapted from related patent literature, and an exploration of its mechanism of action. While detailed quantitative data from peer-reviewed publications are scarce, this document consolidates the available information to serve as a valuable resource for researchers in medicinal chemistry and immunology.

Chemical Structure and Properties

Epetirimod is a heterocyclic compound with a rigid tetracyclic core. The structure features an imidazo ring fused to a naphthyridine system, with an amine group at the 4-position and an isobutyl group at the 1-position of the imidazo[4,5-c][1]naphthyridine ring.

Table 1: Chemical and Physical Properties of **Epetirimod**



Property	Value
IUPAC Name	1-(2-Methylpropyl)-1H-imidazo[4,5-c] [1]naphthyridin-4-amine
Synonyms	S-30563, TAK-851
CAS Number	227318-71-0 (free base)
Molecular Formula	C13H15N5
Molecular Weight	241.30 g/mol
Appearance	Solid powder

Chemical Synthesis

A detailed, peer-reviewed synthesis of **Epetirimod** is not readily available in the public domain. However, based on patents for closely related imidazo[4,5-c][1]naphthyridin-4-amine analogs, a plausible multi-step synthetic route can be outlined. The following protocol is adapted from a patented process for a similar compound and represents a likely pathway to **Epetirimod**.

Synthetic Scheme Overview

The synthesis can be conceptualized as a multi-step process starting from a substituted naphthyridine precursor, followed by reduction, cyclization, and amination to yield the final product.

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References

- 1. cymitquimica.com [cymitquimica.com]
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